
2,7-Dimethoxythianthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dimethoxythianthrene is a sulfur-containing heterocyclic compound with the molecular formula C₁₄H₁₂O₂S₂ It is characterized by a dibenzo-fused 1,4-dithiine ring structure, where two sulfur atoms are embedded diagonally
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,7-Dimethoxythianthrene can be synthesized through various methods. One common approach involves the reaction of 2-methoxyphenol with sulfur dichloride under controlled conditions. This reaction can yield different products depending on the reaction conditions, such as temperature and solvent used .
Another method involves the use of S-diimidated 1,2-arenedithiols as benzene-1,2-dithiol dication synthons. This method allows for the fusion of new benzodithiine arms to unfunctionalized aromatic substrates in a single step, resulting in π-extended thianthrene derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dimethoxythianthrene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of sulfur atoms and methoxy groups in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or thioethers.
Aplicaciones Científicas De Investigación
2,7-Dimethoxythianthrene has a wide range of applications in scientific research:
Biology: Its unique structure makes it a potential candidate for studying sulfur-related biochemical processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its redox properties and ability to interact with biological molecules.
Mecanismo De Acción
The mechanism of action of 2,7-Dimethoxythianthrene involves its redox behavior and cationic-state capability. The compound can adopt a bent structure in its neutral state and transform into a planar structure in the radical cation state. This redox behavior allows it to participate in various chemical reactions and interact with molecular targets in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- 2,8-Dihydroxy-3,7-dimethoxythianthrene
- 1,6-Dichloro-2,7-dihydroxy-3,8-dimethoxythianthrene
Uniqueness
2,7-Dimethoxythianthrene is unique due to its specific substitution pattern and the presence of methoxy groups at the 2 and 7 positions. This structural feature imparts distinct chemical properties and reactivity compared to other thianthrene derivatives.
Propiedades
Número CAS |
54815-69-9 |
|---|---|
Fórmula molecular |
C14H12O2S2 |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
2,7-dimethoxythianthrene |
InChI |
InChI=1S/C14H12O2S2/c1-15-9-3-5-11-13(7-9)17-12-6-4-10(16-2)8-14(12)18-11/h3-8H,1-2H3 |
Clave InChI |
RKJAHJGXEAEWIH-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)SC3=C(S2)C=CC(=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



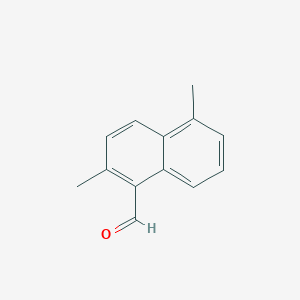

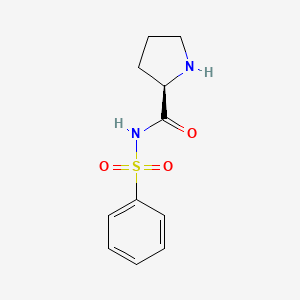

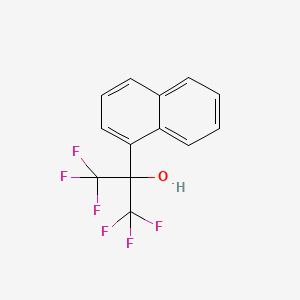
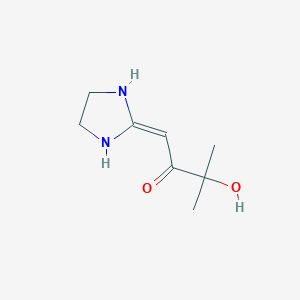
![calcium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate;(E,3S,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12821455.png)
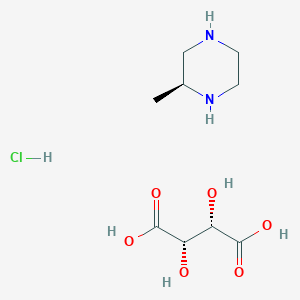
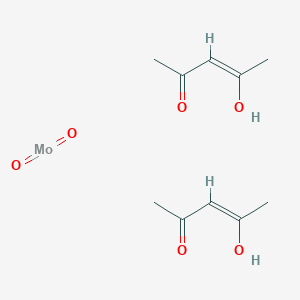
![Ethyl 2-(2-bromo-4-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrol-5-yl)acetate](/img/structure/B12821477.png)
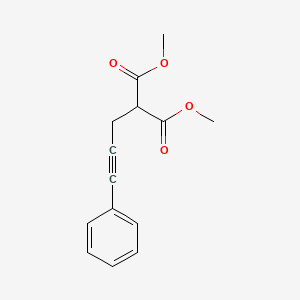
![4,7-Bis(5-bromo-3-octylthiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12821495.png)
![(S)-1-(6-Methoxy-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B12821499.png)
